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Compound of Interest

Compound Name: 1-Indanol

Cat. No.: B147123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Indanol (CAS No: 6351-10-6), a key intermediate in organic synthesis and drug development.
[1] The following sections detall its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, complete with experimental protocols and data presented in
clear, structured tables.

Molecular Structure

1-Indanol, with the chemical formula C9H100, is a bicyclic aromatic alcohol.[1][2] Its structure
consists of a benzene ring fused to a five-membered ring containing a hydroxyl group at the
first position.

Caption: Chemical structure of 1-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 1-Indanol, both *H and 3C NMR data are crucial for structural confirmation.

1H NMR Data

The *H NMR spectrum of 1-Indanol, typically recorded in deuterated chloroform (CDCls),
provides information about the chemical environment of the hydrogen atoms.[1][3][4][5]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.41-7.21 m 4H Aromatic-H
5.23 t 1H CH-OH
3.05 m 1H CH:z (alpha to Ar)
2.82 m 1H CH:z (alpha to Ar)
2.48 m 1H CHz2 (beta to Ar)
1.93 m 1H CHz (beta to Ar)
1.86 brs 1H OH

m = multiplet, t = triplet, br s = broad singlet

*C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of 1-Indanol.[1][4][6]

Chemical Shift (8) ppm Assighment
145.01 Aromatic C
143.16 Aromatic C
128.03 Aromatic CH
126.51 Aromatic CH
124.69 Aromatic CH
124.27 Aromatic CH
75.98 CH-OH

35.58 CH:z (alpha to Ar)
29.71 CHz (beta to Ar)
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Experimental Protocol: NMR Spectroscopy

Click to download full resolution via product page
Caption: Workflow for NMR data acquisition and processing.

A solution of 1-Indanol is prepared by dissolving approximately 10-20 mg of the solid sample in
about 0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

1H and 13C NMR spectra are acquired on a 400 MHz spectrometer.[1][3][4] For a typical *H
NMR experiment, 16 scans are accumulated with a relaxation delay of 1 second. For a 13C
NMR experiment, approximately 1024 scans are acquired with a relaxation delay of 2 seconds.

The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by
phase and baseline corrections. The chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Indanol shows characteristic absorption bands for the hydroxyl and aromatic
groups.[7]
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Wavenumber (cm—*) Intensity Assignment

3300 - 3500 (broad) Strong O-H stretch (alcohol)
3000 - 3100 Medium Aromatic C-H stretch
2850 - 2960 Medium Aliphatic C-H stretch
1450 - 1600 Medium Aromatic C=C ring stretch
1000 - 1250 Strong C-O stretch (secondary

alcohol)

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet)

Grind 1-2 mg of 1-Indanol with ~200 mg of dry KBr

Press the mixture into a thin, transparent pellet

Data Acquisition (H

Record a background spectrum of the empty sample holder

Place the KBr pellet in the sample holder

Record the sample spectrum (e.g., 4000-400 cm™1)

'TIR Spectrometer)
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Caption: Workflow for IR data acquisition.

The IR spectrum is typically obtained using the KBr pellet method.[8] A small amount of 1-
Indanol (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry,
spectroscopic grade potassium bromide (KBr).[8] The fine powder is then compressed in a die
under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier
Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm~1.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron lonization (El) is a common method used for volatile compounds like 1-

Indanol.

Mass Spectral Data (Electron lonization)

The mass spectrum of 1-lndanol shows a molecular ion peak and several characteristic
fragment ions.[9]

m/z Relative Intensity (%) Assignment

134 ~40 [M]* (Molecular lon)
116 100 [M - H20]*

115 ~50 [M - H20 - H]*

91 ~27 [C7H7]*

Experimental Protocol: Mass Spectrometry

Sample Introduction Tonization (EI) Analysis and Detection

Introduce a dilute solution of 1-Indanol into the ion source b{ Vaporize the sample }—D{ Bombard with a 70 eV electron beam }»
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Caption: General workflow for mass spectrometry.

A dilute solution of 1-Indanol in a volatile solvent (e.g., methanol or dichloromethane) is
introduced into the mass spectrometer.[8] In the ion source, the sample is vaporized and then
bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
[8] The resulting positively charged ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector then records the
abundance of each ion to generate the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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